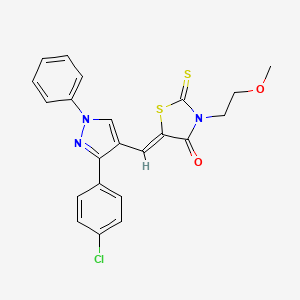

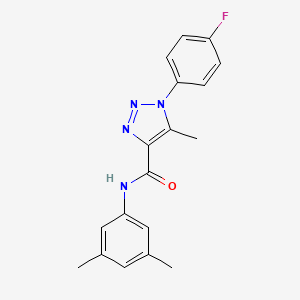

![molecular formula C21H17BrN2O3S B2528339 4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893790-68-6](/img/structure/B2528339.png)

4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the benzo[e][1,2,4]thiadiazin-3(4H)-one class, which is a group of sulfur-nitrogen heterocycles. These compounds are of interest due to their potential pharmacological properties and their use in various industrial applications. The presence of the bromobenzyl and o-tolyl groups suggests potential for further chemical modifications, which could be useful in the development of new therapeutic agents or materials with specific properties.

Synthesis Analysis

The synthesis of related sulfur-nitrogen heterocycles has been reported in the literature. For instance, the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides involves ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, which are accessible from commercially available building blocks such as Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic and computational methods. For example, the crystal structure and theoretical studies of a bromobenzyl benzoxazole derivative were reported, providing insights into the molecular geometry, electronic structure, and potential energy surface . Similar studies could be conducted on "4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" to understand its molecular conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of bromobenzyl derivatives in nucleophilic substitution reactions has been explored. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with various nucleophiles to yield substituted derivatives, which could be further reduced to benzenetetraamine derivatives . This suggests that the bromobenzyl group in the compound of interest may also undergo nucleophilic substitution, potentially leading to a variety of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-nitrogen heterocycles can be influenced by their molecular structure. For example, the crystal structure analysis of a related imidazo[2,1-b][1,3,4]thiadiazole derivative revealed the presence of intermolecular interactions that could affect the compound's solid-state properties . Additionally, the oxidation of benzo-1, 4-thiazino[3,2-b]tropone derivatives to oxides and dioxides has been studied, showing changes in reactivity and stability . These findings could provide a basis for predicting the behavior of "4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" under different conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

- The compound is used in the synthesis of pharmacologically relevant derivatives with applications in biology, medicine, and industry. An efficient synthesis method involves ring contraction under mild conditions, emphasizing its utility in chemical transformations (Fülöpová et al., 2015).

- It serves as a precursor in the synthesis of dyes for photovoltaic materials. The study of its bromo derivatives highlights its role in developing effective photovoltaic materials (Chmovzh et al., 2022).

Catalytic Applications

- The compound acts as a catalyst in synthesizing diverse chemical structures like 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, demonstrating its versatility in catalyzing multi-component reactions in water (Khazaei et al., 2015).

- It is utilized in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives, showcasing its role in facilitating condensation reactions under neutral media (Khazaei et al., 2016).

Biological and Medicinal Applications

- It is involved in the synthesis of compounds with anticancer activities. Derivatives of this compound have been tested against various cancer cell lines, indicating its potential in cancer treatment (Kamal et al., 2011).

- In the context of photodynamic therapy for cancer treatment, derivatives of this compound have shown promise due to their fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Eigenschaften

IUPAC Name |

4-[(3-bromophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O3S/c1-15-7-2-3-10-18(15)24-21(25)23(14-16-8-6-9-17(22)13-16)19-11-4-5-12-20(19)28(24,26)27/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYOEPFNSNVMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

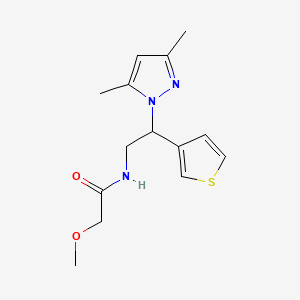

![2-Chloro-5-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2528263.png)

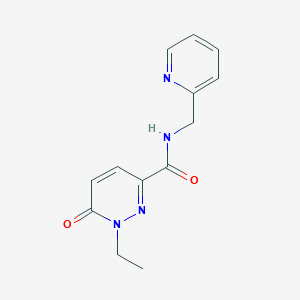

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2528267.png)

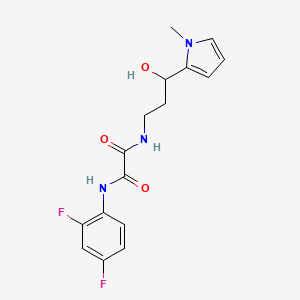

![3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2528268.png)

![2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2528273.png)

![2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528274.png)

![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)